2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride hydrate
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Overview
Description
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride hydrate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride hydrate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride hydrate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride hydrate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of critical biological processes in pathogens or cancer cells . Molecular docking studies have shown that the compound can form stable complexes with target proteins, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
1,3,4-Oxadiazole Derivatives: These are isomers of 1,2,4-oxadiazoles and have similar properties but may exhibit different reactivity and biological effects.
Uniqueness
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with target proteins and its diverse reactivity make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH.H2O/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8;;/h1-5H,6-7,11H2;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXNVVOFSJBGBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CCN.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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